molecular formula C13H12N2O3 B5887685 N,N'-bis(3-hydroxyphenyl)urea CAS No. 3746-46-1

N,N'-bis(3-hydroxyphenyl)urea

Cat. No.: B5887685
CAS No.: 3746-46-1
M. Wt: 244.25 g/mol
InChI Key: AEJLRFPKZUWHEY-UHFFFAOYSA-N
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Description

N,N’-bis(3-hydroxyphenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two hydroxyphenyl groups attached to a central urea moiety

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-hydroxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-bis(3-hydroxyphenyl)urea can lead to the formation of quinones, while reduction can produce amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N’-bis(3-hydroxyphenyl)urea involves its interaction with specific molecular targets. It has been shown to inhibit COX-2 and TNF binding, which are involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(3-chlorophenyl)urea: Similar in structure but with chlorine atoms instead of hydroxyl groups.

    N,N’-bis(4-hydroxyphenyl)urea: Similar but with hydroxyl groups in the para position.

    N,N’-bis(3-methoxyphenyl)urea: Similar but with methoxy groups instead of hydroxyl groups.

Uniqueness

N,N’-bis(3-hydroxyphenyl)urea is unique due to the presence of hydroxyl groups in the meta position, which can influence its chemical reactivity and biological activity. This structural feature may contribute to its potential as an anti-inflammatory agent and its utility in various synthetic applications.

Properties

IUPAC Name

1,3-bis(3-hydroxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-11-5-1-3-9(7-11)14-13(18)15-10-4-2-6-12(17)8-10/h1-8,16-17H,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJLRFPKZUWHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063162
Record name N,N'-Bis(3-hydroxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3746-46-1
Record name N,N′-Bis(3-hydroxyphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3746-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N'-bis(3-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003746461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N'-bis(3-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Bis(3-hydroxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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